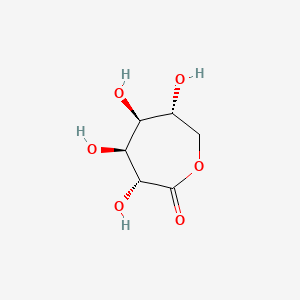

Galactonolactone

Descripción

Biochemical Significance and Discovery in Metabolic Pathways

Galactonolactone is a lactone, which is a cyclic ester, derived from galactonic acid. Its primary biochemical significance lies in its role as a key intermediate in the synthesis of L-ascorbic acid. In plants and many animals, L-galactono-1,4-lactone is the direct precursor to vitamin C. The final step in this biosynthetic pathway involves the oxidation of L-galactono-1,4-lactone. researcher.lifewikipedia.org

The discovery of this compound's role in metabolic pathways is intrinsically linked to the elucidation of the vitamin C biosynthetic pathway. Early research identified that L-galactono-γ-lactone could be converted into L-ascorbic acid by plant mitochondria, highlighting its crucial position in the synthetic route. wikipedia.org In contrast to the well-understood pathway in animals involving L-gulono-γ-lactone, the plant pathway proceeding through L-galactonolactone remained a subject of investigation for a considerable time. researcher.life The identification of enzymes such as L-galactose dehydrogenase, which catalyzes the oxidation of L-galactose to L-galactono-1,4-lactone, was a significant breakthrough in understanding this pathway in plants. researcher.life

In some organisms, alternative metabolic pathways involving this compound exist. For instance, in cases of impaired galactose metabolism, such as in galactosemia, galactose can be oxidized to this compound, which is then converted to D-galactonate. nih.gov This highlights the compound's involvement in both primary and alternative metabolic routes.

Isomeric Forms and Their Biological Relevance in Research (e.g., D- and L-isomers)

This compound exists in different isomeric forms, with the L- and D-isomers being of primary biological relevance. Stereochemistry is crucial for the biological activity of these molecules, as enzymes are highly specific to the three-dimensional shape of their substrates. solubilityofthings.com

L-galactono-1,4-lactone is the biologically active isomer in the biosynthesis of vitamin C in plants and some animals. wikipedia.orgwikipedia.org The enzyme L-galactonolactone oxidase specifically acts on this isomer to produce L-ascorbic acid. wikipedia.org

D-galactono-1,4-lactone , the enantiomer of the L-isomer, is derived from D-galactonic acid. nih.gov While not a direct precursor to vitamin C in the same manner as its L-counterpart, it has been identified as a human metabolite and has been observed in various tissues in experimental models of galactosemia. nih.govnih.gov Research has shown an accumulation of D-galactose-1,4-lactone in tissues of animals with high galactose levels, indicating its role in the oxidative metabolism of galactose under toxic conditions. nih.gov

The specificity of enzymes for these isomers is a key area of research. For example, L-galactonolactone dehydrogenase from higher plants is very specific for its substrate L-galactono-1,4-lactone, and does not act on D-galactono-γ-lactone.

| Isomer | Primary Biological Role | Key Enzyme(s) Involved | Organism(s) |

|---|---|---|---|

| L-galactono-1,4-lactone | Precursor in Vitamin C (L-ascorbic acid) biosynthesis | L-galactonolactone oxidase, L-galactonolactone dehydrogenase | Plants, Yeast, some animals |

| D-galactono-1,4-lactone | Metabolite in alternative galactose metabolism | Galactose dehydrogenase | Humans, other animals (especially in galactosemia) |

Historical Perspectives in this compound Biochemical Research

The journey to understanding this compound's role in biochemistry is marked by key discoveries that differentiated the vitamin C biosynthetic pathways in plants and animals. For a long time, the animal pathway involving L-gulonolactone oxidase was the primary model. However, research in the mid-20th century began to uncover a distinct pathway in plants.

A pivotal moment in this research was the demonstration in 1954 that plant mitochondria could convert L-galactono-γ-lactone into L-ascorbic acid. wikipedia.org This finding firmly established L-galactonolactone as the immediate precursor to vitamin C in plants. Subsequent research focused on identifying and characterizing the enzymes responsible for this conversion.

In 1978, an L-galactonolactone oxidase was identified in yeast, which was found to be similar to the key enzyme for ascorbic acid biosynthesis in animals, L-gulonolactone oxidase. nih.gov This discovery broadened the known distribution of the this compound-based pathway. Further purification and characterization of L-galactono-1,4-lactone oxidase from yeast in 1982 revealed properties different from the mammalian L-gulonolactone oxidase, further delineating the variations in this metabolic process across different organisms. wikipedia.org

The use of radioisotopic tracers has been instrumental in tracing the metabolic fate of molecules like this compound, providing a historical perspective on how these complex biochemical pathways were unraveled. nih.gov

Overview of Research Paradigms and Fundamental Scientific Questions Addressing this compound Metabolism

Current research on this compound metabolism is multifaceted, addressing fundamental questions about its regulation, enzymatic mechanisms, and broader physiological roles.

One major research paradigm focuses on the enzymes that metabolize this compound. This includes the detailed characterization of L-galactonolactone oxidase and L-galactonolactone dehydrogenase. wikipedia.orgwikipedia.orgnih.gov Studies have investigated their substrate specificity, cofactor requirements (often FAD), and kinetic properties. wikipedia.orgwur.nl For instance, research on L-galactonolactone dehydrogenase from Arabidopsis thaliana has revealed it to be a flavoprotein that, unlike many similar enzymes, contains a non-covalently bound FAD cofactor and reacts poorly with molecular oxygen. wur.nl

A significant area of inquiry revolves around the regulation of the this compound pathway. Understanding how the synthesis of vitamin C is controlled at the level of gene expression and enzyme activity is a key objective. core.ac.uk For example, feedback inhibition of the pathway by L-ascorbic acid has been observed. core.ac.uk

Fundamental scientific questions that continue to drive research in this area include:

What are the precise regulatory mechanisms that control the flux through the this compound pathway in response to developmental and environmental cues?

How do the structural and functional differences between L-galactonolactone oxidase and L-gulonolactone oxidase relate to the evolutionary divergence of vitamin C biosynthesis?

What are the alternative metabolic fates of this compound, particularly the D-isomer, and what are their physiological or pathological consequences?

Can the understanding of this compound metabolism be leveraged for biotechnological applications, such as enhancing the vitamin C content of crops? researcher.life

| Enzyme | Reaction Catalyzed | Organism(s) | Key Characteristics |

|---|---|---|---|

| L-galactonolactone oxidase | L-galactono-1,4-lactone + O₂ → L-ascorbate + H₂O₂ | Yeast, Trypanosomes wikipedia.orgnih.gov | Uses FAD as a cofactor. wikipedia.org |

| L-galactonolactone dehydrogenase | L-galactono-1,4-lactone + 2 ferricytochrome c → L-ascorbate + 2 ferrocytochrome c + 2 H⁺ | Plants wikipedia.org | Located in the inner mitochondrial membrane. nih.gov |

| L-galactose dehydrogenase | L-galactose → L-galactono-1,4-lactone | Plants (e.g., pea, Arabidopsis thaliana) researcher.life | An early step in the plant vitamin C biosynthetic pathway. researcher.life |

Structure

3D Structure

Propiedades

Número CAS |

2426-46-2 |

|---|---|

Fórmula molecular |

C6H10O6 |

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one |

InChI |

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |

Clave InChI |

WTXGYGWMPUGBAL-MGCNEYSASA-N |

SMILES |

C1C(C(C(C(C(=O)O1)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

SMILES canónico |

C1C(C(C(C(C(=O)O1)O)O)O)O |

Otros números CAS |

2426-46-2 |

Descripción física |

Solid |

Sinónimos |

galactonolactone galactonolactone, (D)-isomer galactonolactone, (L)-isome |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways Involving Galactonolactone

Role of Galactonolactone in Broader Galactose Metabolism (Research Focus on Biochemical Transformations)

This compound is a significant intermediate in the metabolic processing of galactose, a monosaccharide commonly derived from lactose (B1674315). Its role is primarily observed in alternative or overflow pathways of galactose metabolism, particularly when the primary Leloir pathway is overwhelmed or impaired. Research into these biochemical transformations highlights how this compound is formed from galactose derivatives and subsequently converted into other metabolic intermediates that can enter central carbon metabolism.

Formation from Galactose Derivatives via Enzymatic Oxidation

The formation of this compound from galactose derivatives typically involves enzymatic oxidation. One well-documented route is the oxidation of galactose itself by galactose dehydrogenase, an enzyme that converts galactose to this compound. This reaction utilizes NAD+ as a cofactor, producing NADH. nih.govwikipedia.orgontosight.airesearchgate.net this compound can exist in solution as a mixture of lactone regioisomers, primarily the 1,4-lactone and 1,5-lactone forms, before potentially undergoing further transformations. researchgate.net

In some bacterial pathways, such as the De Ley-Doudoroff (DLD) pathway, galactose is first converted to galactonate by NAD(P)+-dependent galactose dehydrogenase. This galactonate is then transformed into 2-keto-3-deoxygalactonate (KDGal) via galactonate dehydratase. researchgate.net However, other pathways describe the oxidation of galactose directly to this compound. For instance, in the context of excess galactose metabolism, galactose can be oxidized to this compound, which then proceeds to galactonate. researchgate.net Some studies suggest that galactose-1-phosphate dehydrogenase might be involved in the oxidation of galactose-1-phosphate to this compound, which then enters the pathway to glucose-1-phosphate. ontosight.ai However, this specific pathway involving galactose-1-phosphate as a direct precursor to this compound is less consistently supported across different research findings compared to the direct oxidation of galactose.

Subsequent Conversion to Galactonate and Integration into Other Metabolic Streams

Following its formation, this compound is typically converted to galactonate. This conversion can occur spontaneously or be catalyzed by specific enzymes. nih.govwikipedia.orgnih.gov For example, this compound can be hydrolyzed to galactonic acid, which then exists in equilibrium with its lactone forms. ontosight.ai In some microbial systems, enzymes like l-galactono-1,5-lactonase are identified as hydrolyzing lactone forms to l-galactonate. acs.org

Once formed, galactonate plays a role in integrating galactose metabolism into central carbon pathways. In bacteria like Escherichia coli, D-galactonate can be degraded into D-glyceraldehyde-3-phosphate and pyruvate (B1213749) through a modified Entner-Doudoroff pathway, utilizing enzymes such as galactonate dehydratase, galactonate kinase, and galactonate aldolase. frontiersin.orgfrenoy.eu Pyruvate is a key intermediate that directly enters the tricarboxylic acid (TCA) cycle for energy production. nih.gov D-glyceraldehyde-3-phosphate is an intermediate in glycolysis, a central pathway for energy generation. frontiersin.orgnih.gov

In mammalian systems, D-galactonate can also enter the pentose (B10789219) phosphate (B84403) pathway (PPP). Here, it is converted to β-keto-D-galactonic acid, which then undergoes decarboxylation to yield D-xylose. nih.govnih.govmedlink.com The pentose phosphate pathway is crucial for producing NADPH, essential for biosynthetic reactions and antioxidant defense, and for generating ribose-5-phosphate, a precursor for nucleotides and nucleic acids. khanacademy.orglibretexts.org Thus, the galactonate intermediate provides a link for galactose catabolism to these vital cellular processes.

Enzymology and Mechanistic Studies of Galactonolactone Metabolizing Enzymes

L-Galactonolactone Dehydrogenase (GALDH/GalLDH)

L-Galactonolactone Dehydrogenase (GALDH), also known as L-galactono-γ-lactone dehydrogenase (EC 1.3.2.3), is a mitochondrial flavoenzyme that catalyzes the final step in the biosynthesis of L-ascorbic acid in plants nih.govgenome.jpqmul.ac.uk. It is a member of the vanillyl-alcohol oxidase (VAO) protein family nih.govcore.ac.uk.

Enzyme Characterization, Purification, and Substrate Specificity Profiling

GALDH has been extensively characterized, notably from Arabidopsis thaliana nih.govresearchgate.netnih.govnih.gov. The enzyme is typically found associated with the inner mitochondrial membrane, often forming part of larger protein complexes, such as an 850-kDa complex oup.comresearchgate.net. Its primary function is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, with cytochrome c serving as the physiological electron acceptor nih.govqmul.ac.ukoup.comannualreviews.orggenome.jp.

GALDH exhibits high substrate specificity, primarily acting on L-galactono-1,4-lactone. Studies have shown that other related lactones, such as D-galactono-γ-lactone, D-gulono-γ-lactone, and L-gulono-γ-lactone, are either not substrates or are utilized with significantly lower efficiency genome.jpoup.comgenome.jp. For instance, A. thaliana GALDH shows a Km of 0.17 mM and a kcat of 134 s-1 for L-galactono-1,4-lactone, whereas for L-gulono-1,4-lactone, the Km is 13.1 mM and the kcat is 4.0 s-1 researchgate.netnih.govoup.com.

Table 1: Substrate Specificity and Kinetic Parameters of A. thaliana GALDH

| Substrate | Km (mM) | kcat (s-1) | Relative Activity |

| L-galactono-1,4-lactone | 0.17 | 134 | 100% |

| L-gulono-1,4-lactone | 13.1 | 4.0 | ~3% |

| D-galactono-γ-lactone | Not a substrate | Not applicable | Negligible |

| L-gulono-γ-lactone | Not a substrate | Not applicable | Negligible |

Note: Data compiled from various sources researchgate.netnih.govoup.com. Relative activity is calculated based on kcat values.

Cofactor Requirements and Binding Site Analysis (e.g., FAD, FMN)

GALDH utilizes Flavin Adenine (B156593) Dinucleotide (FAD) as its essential cofactor nih.govresearchgate.netnih.govunipv.itnih.govproquest.commdpi.com. Unlike many other aldonolactone oxidoreductases within the VAO family, which possess covalently bound FAD, GALDH features a non-covalently bound FAD cofactor nih.govunipv.itnih.govmdpi.com. This difference is attributed to the presence of a leucine (B10760876) residue at position 56 (Leu56) in A. thaliana GALDH, which corresponds to a histidine residue in other VAO family members that is crucial for covalent flavinylation researchgate.netnih.govunipv.itmdpi.com. This Leu56 residue is important for both FAD binding and catalysis researchgate.netnih.gov.

Reaction Kinetics and Detailed Catalytic Mechanisms of Galactonolactone Oxidation

The catalytic mechanism of GALDH involves the two-electron oxidation of L-galactono-1,4-lactone. The reduced FAD cofactor then transfers these electrons to cytochrome c, which is the terminal electron acceptor, facilitating electron transport within the mitochondria nih.govoup.com. The enzyme reacts poorly with molecular oxygen, a characteristic that distinguishes it from many other aldonolactone oxidoreductases nih.govnih.gov. During the process, it can form a flavin N5 sulfite (B76179) adduct, and anaerobic photoreduction involves the transient stabilization of the anionic flavin semiquinone nih.gov.

Active Site Analysis, Site-Directed Mutagenesis, and Structure-Function Relationships

The active site of GALDH is located at the interface between its N-terminal FAD-binding domain and the C-terminal cap domain core.ac.uk. A critical cysteine residue, Cys-340 in A. thaliana GALDH, is located within this active site and plays a vital role in substrate binding and enzyme activity nih.govnih.gov. Site-directed mutagenesis studies have revealed that replacing Cys-340 with alanine (B10760859) (C340A) or serine (C340S) significantly reduces the enzyme's catalytic efficiency and its affinity for L-galactono-1,4-lactone nih.govnih.gov.

Other key residues identified include Glu386, which is involved in productive substrate binding, and Arg388, which is crucial for stabilizing the anionic form of the reduced FAD cofactor core.ac.uk. Mutating Glu386 to aspartate (E386D) altered the enzyme's substrate specificity, leading to a higher catalytic efficiency with L-gulono-1,4-lactone core.ac.uk. Furthermore, a residue at position 113 (Ala113 in A. thaliana) has been implicated in regulating oxygen diffusion into the flavin microenvironment; its substitution with glycine (B1666218) (A113G) can transform GALDH into a catalytically competent oxidase unipv.itresearchgate.net.

Redox Sensitivity and Role of Thiol Groups in Enzyme Activity and Regulation

GALDH activity is notably sensitive to the cellular redox environment, largely due to the presence of the critical Cys-340 residue nih.govnih.govresearchgate.netresearchgate.net. This cysteine residue is susceptible to oxidation, particularly by hydrogen peroxide, which leads to enzyme inactivation nih.govnih.govresearchgate.net. The oxidation can progress through sulfenic, sulfinic, and sulfonic acid states of the cysteine residue nih.gov. S-glutathionylation of the sulfenic acid form of Cys-340 can also occur, effectively switching off enzyme activity and providing protection against oxidative damage nih.govresearchgate.net. The inactivating effects of oxidation can be reversed by reducing agents like dithiothreitol (B142953) (DTT) nih.gov. Importantly, the presence of the substrate (L-galactono-1,4-lactone) or the product (L-ascorbate) can retard the inactivation of GALDH by thiol-modifying agents, suggesting a protective role for these molecules nih.gov.

This compound Oxidase (e.g., from Trypanosoma cruzi)

This compound Oxidase (GLO) is another class of oxidoreductases involved in ascorbate (B8700270) biosynthesis, distinct from GALDH in its mechanism and cofactor usage nih.govmdpi.comwikipedia.org. GLOs catalyze the oxidation of L-galactono-1,4-lactone using molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct wikipedia.orgebi.ac.ukresearchgate.net. These enzymes typically employ FAD as a cofactor, which is often covalently bound nih.govmdpi.comwikipedia.org.

A prominent example is the this compound Oxidase from Trypanosoma cruzi (TcGAL) researchgate.netnih.govresearchgate.netpublichealthtoxicology.comvietnamjournal.ruresearchgate.netportlandpress.comresearchgate.netmdpi.comportlandpress.com. Unlike plant GALDH, TcGAL utilizes Flavin Mononucleotide (FMN) as a cofactor, which binds non-covalently nih.govportlandpress.com. TcGAL demonstrates broader substrate specificity, acting on both L-galactono-γ-lactone and D-arabinono-γ-lactone researchgate.netnih.govresearchgate.netresearchgate.netportlandpress.comresearchgate.netportlandpress.com. This enzyme is significantly more active than its counterpart in Trypanosoma brucei and is considered a potential therapeutic target for Chagas disease due to its essential role in the parasite's vitamin C synthesis publichealthtoxicology.comvietnamjournal.ruresearchgate.net. The expression of recombinant TcGAL in E. coli often results in inclusion bodies, necessitating refolding techniques, such as those employing reverse micelles, to achieve soluble and active forms of the enzyme publichealthtoxicology.comresearchgate.net.

Table 2: Comparison of L-Galactonolactone Dehydrogenase and this compound Oxidase

| Feature | L-Galactonolactone Dehydrogenase (GALDH) | This compound Oxidase (GLO) |

| Primary Substrate | L-galactono-1,4-lactone | L-galactono-1,4-lactone, D-arabinono-γ-lactone (e.g., TcGAL) |

| Electron Acceptor | Cytochrome c | Molecular Oxygen (O2) |

| Byproduct | Reduced cytochrome c | Hydrogen Peroxide (H2O2) |

| Cofactor | FAD (non-covalently bound) | FAD (often covalent) or FMN (non-covalent, e.g., TcGAL) |

| Enzyme Family | VAO family (dehydrogenase) | VAO family (oxidase) |

| Key Redox-Sensitive Residue | Cys-340 (in A. thaliana) | Not specified in general |

| Example Organism | Plants (Arabidopsis thaliana) | Fungi, Bacteria, Protozoa (Trypanosoma cruzi) |

Compound List:

this compound

L-Galactonolactone

L-galactono-1,4-lactone

L-galactono-γ-lactone

D-arabinono-γ-lactone

L-gulono-1,4-lactone

D-galactono-γ-lactone

L-gulono-γ-lactone

L-ascorbic acid (Vitamin C)

L-dehydroascorbate

Cytochrome c

Flavin Adenine Dinucleotide (FAD)

Flavin Mononucleotide (FMN)

Hydrogen Peroxide (H2O2)

Dithiothreitol (DTT)

Glutathione

Enzymatic Properties and Cofactor Dependence in Oxidase Activity

This compound oxidases, such as TcGAL, typically utilize flavin cofactors for their catalytic activity. TcGAL has been characterized to employ flavin mononucleotide (FMN) as an essential cofactor, which binds non-covalently to the enzyme researchgate.netnih.govresearchgate.net. This contrasts with some mammalian and fungal aldonolactone oxidoreductases that use covalently bound flavin adenine dinucleotide (FAD) nih.gov.

The substrate specificity of TcGAL includes both L-galactono-γ-lactone and D-arabinono-γ-lactone, with reactions obeying Michaelis-Menten kinetics researchgate.netnih.govresearchgate.net. While specific kinetic parameters for TcGAL are not extensively detailed in all available literature, related enzymes provide context. For instance, an enzyme with this compound oxidase activity has shown a kcat of 21 s⁻¹ and a Km of 44 mM for D-arabinono-1,4-lactone, with optimal activity at pH 6.1 and 40°C researchgate.netscribd.com. L-galactono-1,4-lactone dehydrogenase (AtGALDH) from Arabidopsis thaliana, a homologue to TcGAL, exhibits kinetic parameters for L-galactono-1,4-lactone with a Km of 0.17 mM and a kcat of 134 s⁻¹, and for L-gulono-1,4-lactone with a Km of 13.1 mM and a kcat of 4.0 s⁻¹ researchgate.net.

Table 3.2.1: Kinetic Parameters of this compound-Related Enzymes

| Enzyme/Substrate | Km (mM) | kcat (s⁻¹) | Cofactor | Reference |

| Related this compound Oxidase / D-arabinono-1,4-lactone | 44 | 21 | FMN/FAD | researchgate.netscribd.com |

| AtGALDH / L-galactono-1,4-lactone | 0.17 | 134 | FAD | researchgate.net |

| AtGALDH / L-gulono-1,4-lactone | 13.1 | 4.0 | FAD | researchgate.net |

Oxygen Reactivity and Electron Acceptor Studies in this compound Oxidation

A key characteristic of this compound oxidases is their ability to utilize molecular oxygen as the terminal electron acceptor, thereby producing hydrogen peroxide. TcGAL functions as an oxidase, effectively using oxygen for the oxidation of this compound researchgate.netnih.govresearchgate.net. This oxidase activity is attributed to the absence of a specific "gatekeeper residue" that is present in plant aldonolactone oxidoreductases, which typically prevents direct oxygen utilization researchgate.net.

In contrast, L-galactono-1,4-lactone dehydrogenase (AtGALDH) from plants primarily functions as a dehydrogenase, reacting poorly with molecular oxygen researchgate.netnih.gov. AtGALDH typically uses other electron acceptors, such as cytochrome c, for its catalytic activity researchgate.netnih.gov. Other electron acceptors, including phenazine (B1670421) methosulfate and coenzyme Q0 (2,6-dimethoxy-1,4-benzoquinone), have also been identified as effective electron acceptors for TcGAL researchgate.netmdpi.com. Compounds featuring methoxy (B1213986) groups have been noted to be more efficient electron acceptors for TcGAL compared to those lacking them researchgate.net.

Structural Modeling and Functional Insights into Enzyme Catalysis

Direct crystal structures for this compound oxidases like TcGAL and AtGALDH are not yet available nih.govcore.ac.ukscispace.com. Consequently, insights into their active sites and catalytic mechanisms are often derived from homology modeling using related enzymes from the vanillyl-alcohol oxidase (VAO) family, such as alditol oxidase (AldO) and cholesterol oxidase (CO) core.ac.ukresearchgate.net. These enzymes share a common VAO fold and exhibit a conserved Glu-Arg pair within their C-terminal cap domain core.ac.ukresearchgate.net. In AldO, the glutamic acid residue (Glu320) is implicated in extensive hydrogen bonding with the substrate, while in cholesterol oxidase, the Glu-Arg pair is thought to regulate oxygen access to the active site core.ac.uk.

Functional studies indicate that TcGAL requires thiol groups for its biochemical activity, a characteristic shared with fungal aldonolactone oxidoreductases and plant GALDHs nih.gov. AtGALDH, on the other hand, can be inactivated by hydrogen peroxide through the selective oxidation of a specific cysteine residue (Cys-340) nih.gov. TcGAL is a membrane-associated enzyme, necessitating the use of lipid membrane model systems, such as reverse micelles, for its study and refolding researchgate.netresearchgate.netvietnamjournal.rumdpi.com.

Impact of Membrane Mimetic Systems (e.g., Reverse Micelles) on Enzyme Activity

The study of membrane-bound enzymes like TcGAL is often challenging in aqueous solutions due to potential loss of catalytic activity. Reverse micellar systems, formed by surfactants in nonpolar organic solvents, provide a valuable approach to solubilize these enzymes in a functional state, enabling activity assays and inhibition analyses researchgate.netresearchgate.netvietnamjournal.rumdpi.com.

Enzyme activity within reverse micelles typically exhibits a bell-shaped dependency on the surfactant hydration degree (W₀), with optimal activity occurring when the micelle's internal cavity size closely matches that of the enzyme mdpi.com. For AtGALDH, optimal activity in reverse micelles was observed at W₀ values of 23 and 28, correlating with its monomeric and dimeric forms, respectively mdpi.com.

The composition of the lipid matrix within these systems can significantly influence enzyme activity. The inclusion of phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), has been shown to enhance the catalytic activity and alter the activity profile of both AtGALDH and TcGAL. This effect is hypothesized to result from the formation of tetrameric enzyme forms or protein-lipid complexes vietnamjournal.ru. By manipulating the type and structure of surfactants and lipids, researchers can modulate micelle size, lipid mobility, charge, and matrix rigidity, thereby influencing the catalytic properties of the entrapped enzymes vietnamjournal.ru.

Other Enzymes Interacting with this compound (e.g., Galactose Dehydrogenase)

Enzymes involved in galactose metabolism can also interact with this compound, primarily in its formation or subsequent conversion.

Specificity and Catalytic Role in this compound Formation

Galactose dehydrogenase (GalDH) is a key enzyme in the metabolic pathway of galactose. In plants, it catalyzes the oxidation of galactose to L-galactono-1,4-lactone nih.govnih.govuodiyala.edu.iq. This reaction represents a critical step in the formation of this compound, which can then be further metabolized, for example, to L-ascorbic acid. The enzyme's catalytic role is thus central to both the production of this compound and its subsequent oxidation in certain biosynthetic routes. Studies on fusion proteins combining β-galactosidase and galactose dehydrogenase have indicated that the formation of this compound from lactose (B1674315) occurs via a free-diffusion mechanism rather than direct substrate channeling researchgate.netacs.orgresearchgate.net.

Compound List:

this compound

Galactose

L-galactono-1,4-lactone

D-arabinono-γ-lactone

L-gulono-1,4-lactone

L-ascorbic acid (Vitamin C)

Galactonic acid

FMN (Flavin mononucleotide)

FAD (Flavin adenine dinucleotide)

Cytochrome c

Phenazine methosulfate

Coenzyme Q0

Genetic and Molecular Regulation of Galactonolactone Metabolism

Identification, Cloning, and Expression of Genes Encoding Galactonolactone-Related Enzymes

The primary pathway for L-ascorbic acid biosynthesis in plants, where L-galactonolactone is a key intermediate, is the Smirnoff-Wheeler pathway. The genes encoding the enzymes of this pathway have been identified, cloned, and expressed in various plant species, providing valuable insights into their function.

L-Galactono-1,4-lactone dehydrogenase (GLDH): This enzyme catalyzes the final step in ascorbate (B8700270) biosynthesis, the oxidation of L-galactonolactone to L-ascorbic acid. The cDNA for GLDH has been successfully isolated and characterized from several plant sources, including cauliflower (Brassica oleracea) and lettuce (Lactuca sativa). researchgate.net Overexpression of the GLDH gene in transgenic lettuce plants has been shown to increase the concentration of ascorbic acid, demonstrating the gene's functional role in the pathway. researchgate.net

GDP-L-galactose phosphorylase (GGP): GGP is a critical regulatory enzyme in the Smirnoff-Wheeler pathway, catalyzing the conversion of GDP-L-galactose to L-galactose-1-phosphate. The gene encoding GGP has been isolated from various plants, including kiwi (Actinidia deliciosa). nih.govoup.com Cloning and expression studies have confirmed its enzymatic activity and its importance in controlling the flux towards ascorbate synthesis. nih.govnih.govnih.gov

L-galactose-1-phosphate phosphatase (GPPase): This enzyme is responsible for the dephosphorylation of L-galactose-1-phosphate to yield L-galactose. The cDNA encoding GPPase has been isolated from tobacco (Nicotiana tabacum) and its expression has been shown to correlate with ascorbic acid content. oup.comresearchgate.netresearchgate.net Recombinant GPPase has been produced and characterized, confirming its role in the pathway. oup.comresearchgate.netresearchgate.net

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | Gene (Example) | Source Organism of Cloned Gene | Expression System |

| L-Galactono-1,4-lactone dehydrogenase | GLDH | Cauliflower (Brassica oleracea) | Agrobacterium tumefaciens in lettuce |

| GDP-L-galactose phosphorylase | GGP / VTC2 | Kiwi (Actinidia deliciosa) | E. coli |

| L-galactose-1-phosphate phosphatase | GPPase | Tobacco (Nicotiana tabacum) | E. coli |

Transcriptional Regulation of Enzyme Gene Expression in Response to Environmental Cues

The expression of genes encoding this compound-related enzymes is not static; it is dynamically regulated by a variety of environmental signals, ensuring that the plant can adapt its ascorbate production to changing conditions.

Light: Light is a major environmental factor that upregulates the transcription of several genes in the ascorbate biosynthesis pathway. For instance, the expression of the VTC2 gene, which encodes GDP-L-galactose phosphorylase, is significantly enhanced by high light stress. elifesciences.org This light-induced transcription is a key mechanism for increasing the plant's antioxidant capacity to cope with the oxidative stress associated with photosynthesis. elifesciences.orgmdpi.com Studies in sweet corn have also shown that the expression of VTC2 and GLDH is higher in a light environment compared to darkness during germination. nih.gov

Fruit Ripening: The transcriptional regulation of this compound metabolism is also tightly linked to developmental processes such as fruit ripening. In pepper (Capsicum annuum) varieties with high ascorbate content, the expression of genes involved in ascorbate biosynthesis, including those in the this compound pathway, is significantly upregulated during fruit maturation. nih.govpeerj.com Similarly, in citrus fruits, the expression of genes like GGP and GPP is associated with the accumulation of ascorbic acid during fruit development and maturation. mdpi.com This indicates that transcriptional control is a key determinant of the final vitamin C content in fruits.

Post-Transcriptional and Post-Translational Regulatory Mechanisms Affecting Enzyme Activity

Beyond transcriptional control, the activity of enzymes in the this compound metabolic pathway is further fine-tuned by post-transcriptional and post-translational modifications. These mechanisms provide rapid and precise control over enzyme function.

Post-Transcriptional Regulation: A notable example of post-transcriptional regulation is found in the control of GDP-L-galactose phosphorylase (GGP) expression. The mRNA of the GGP gene contains a conserved upstream open reading frame (uORF) in its 5'-untranslated region. This uORF can repress the translation of the main GGP coding sequence, thereby limiting the amount of enzyme produced. nih.gov This mechanism allows for a rapid response to cellular ascorbate levels, as high concentrations of ascorbate can enhance the repressive effect of the uORF, creating a negative feedback loop. elifesciences.org

Post-Translational Regulation:

Proteolytic Processing: L-Galactono-1,4-lactone dehydrogenase (GLDH) is synthesized as a larger precursor protein that undergoes proteolytic processing upon its import into the mitochondria. This processing removes a transit peptide and is essential for the correct folding and activity of the mature enzyme.

Protein-Protein Interactions: The activity of GGP is also modulated by light through its interaction with other proteins. In the dark, GGP can be bound by a photoreceptor protein, which inhibits its activity. Upon exposure to light, this interaction is disrupted, leading to the activation of GGP and a subsequent increase in ascorbate biosynthesis. elifesciences.org

Phosphorylation and other modifications: While specific details for all enzymes in the this compound pathway are still under investigation, it is known that enzymes in related metabolic pathways, such as lactate dehydrogenase, can be regulated by post-translational modifications like phosphorylation and acetylation in response to environmental stress. mdpi.com It is plausible that similar mechanisms apply to the enzymes of this compound metabolism.

Environmental and Developmental Modulation of this compound Biosynthetic Pathways

The biosynthesis of this compound is not an isolated process but is integrated into the broader metabolic and signaling networks of the plant, responding to both external and internal cues.

Light: As previously mentioned, light is a potent modulator of the this compound biosynthetic pathway. The increased demand for antioxidants to mitigate photo-oxidative stress drives the upregulation of the entire pathway, leading to higher levels of this compound and, consequently, ascorbic acid. mdpi.com

Fruit Ripening: The accumulation of ascorbic acid is a key aspect of fruit quality, and this is achieved through the modulation of the this compound pathway during ripening. nih.govresearchgate.net Transcriptional reprogramming during this developmental stage leads to increased expression of biosynthetic genes and, in some cases, decreased expression of catabolic genes, resulting in a net accumulation of ascorbate. nih.govpeerj.com

Nitric Oxide Signaling: Nitric oxide (NO) is a crucial signaling molecule in plants involved in a wide range of physiological processes, including responses to stress. plos.org There is growing evidence for a link between NO and ascorbate metabolism. NO can interact with reactive oxygen species and modulate the activity of antioxidant enzymes. oup.complos.org Specifically, NO has been shown to be involved in the regulation of the ascorbate-glutathione cycle, which is essential for recycling oxidized ascorbate back to its active form. mdpi.comnih.gov While the direct transcriptional control of this compound biosynthetic genes by NO is still an area of active research, the interplay between NO signaling and the redox state of the cell strongly suggests an indirect regulatory role.

Comparative Genomics and Evolutionary Aspects of this compound-Related Enzyme Families Across Species

The study of this compound-related enzyme families across different species provides a fascinating glimpse into the evolution of metabolic pathways. The biosynthesis of ascorbic acid, in particular, shows remarkable diversity across the eukaryotic kingdom.

The Smirnoff-Wheeler pathway, which proceeds through L-galactonolactone, is the predominant route for ascorbate synthesis in land plants and green algae (Viridiplantae). This pathway is distinct from the one found in animals, which utilizes L-gulonolactone as the final precursor.

Genomic analyses have revealed that the key enzyme, L-galactono-1,4-lactone dehydrogenase (GLDH), is a member of the vanillyl-alcohol oxidase family of flavoproteins and is highly conserved in photosynthetic eukaryotes. In contrast, the animal equivalent, L-gulono-1,4-lactone oxidase (GULO), has been lost in several lineages, including primates, making them dependent on dietary vitamin C.

The evolution of the Smirnoff-Wheeler pathway is thought to be linked to the rise of oxygenic photosynthesis. The production of reactive oxygen species as a byproduct of photosynthesis created a strong selective pressure for an efficient antioxidant system, and the ascorbate pathway, with L-galactonolactone as a key intermediate, appears to have been a key adaptation. Comparative genomic studies in various algal lineages are continuing to shed light on the early evolution of this vital metabolic pathway. oup.comresearchgate.net

Advanced Analytical Methodologies in Galactonolactone Research

Chromatographic Techniques for Isolation and Metabolite Profiling

Chromatographic methods are foundational for separating and quantifying galactonolactone and its related metabolites from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase columns, is widely used for the separation of polar compounds like this compound. Detection is often achieved using UV-Vis detectors, though refractive index (RI) detectors or evaporative light scattering detectors (ELSD) may be employed when UV absorbance is low. HPLC allows for the isolation of this compound from cellular extracts or biological fluids, facilitating subsequent analysis or purification. Research has focused on optimizing mobile phase composition and gradient elution to achieve efficient separation from other sugars and organic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. LC-MS allows for the identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation patterns, which are characteristic of its molecular structure. This technique is invaluable for metabolite profiling, enabling the simultaneous detection and quantification of multiple compounds in a single run. Studies investigating galactose metabolism utilize LC-MS to track the flux of this compound and its downstream products in various biological systems, including microbial cultures and animal models.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound is relatively polar and non-volatile, GC-MS can be applied after appropriate derivatization. Derivatization converts this compound into a more volatile and thermally stable compound, allowing for efficient separation on a GC column and subsequent detection by MS. Common derivatization agents include silylation reagents (e.g., BSTFA) or acetylation. GC-MS is particularly useful for identifying trace amounts of this compound in complex matrices and for confirming its identity through comparison with spectral libraries.

Table 5.1: Chromatographic Analysis of this compound

| Technique | Column Type (Example) | Mobile Phase (Example) | Detector | Application | Key Findings/Notes |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis (210 nm), ELSD | Quantification, Isolation | Optimized gradients improve separation from other sugars. ontosight.ai |

| LC-MS | C18 reversed-phase | Methanol/Water with formic acid | ESI-MS | Metabolite Profiling, Identification | Identification by accurate mass and fragmentation patterns. ontosight.aiontosight.ai |

| GC-MS | DB-5 capillary column | Helium (carrier gas) | MS | Trace Analysis, Confirmation | Requires derivatization (e.g., silylation) for volatility. chemsynlab.com |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. Characteristic chemical shifts and coupling patterns can confirm the presence of hydroxyl groups, the lactone ring, and the stereochemistry of this compound. Quantitative NMR (qNMR) can also be employed for accurate concentration measurements, using an internal standard.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH) groups (broad band around 3300-3500 cm⁻¹) and the ester carbonyl (C=O) group of the lactone ring (strong absorption around 1730-1750 cm⁻¹). IR can be used for rapid identification and quality control of synthesized this compound.

UV-Visible (UV-Vis) Spectroscopy: this compound itself does not possess strong chromophores in the UV-Vis region, making direct UV-Vis detection challenging unless it is derivatized or part of a conjugated system. However, UV-Vis can be used indirectly, for example, in assays where this compound is a substrate or product that leads to a detectable chromophore.

Table 5.2: Spectroscopic Characterization of this compound

| Technique | Key Spectroscopic Features | Application | Notes |

| ¹H NMR | Characteristic hydroxyl proton signals, signals for protons adjacent to the lactone carbonyl. | Structural elucidation, Purity assessment | Provides detailed information on proton environments. |

| ¹³C NMR | Signal for the lactone carbonyl carbon (around 170-180 ppm), signals for carbons bearing hydroxyl groups. | Structural elucidation, Confirmation of structure | Offers insights into the carbon skeleton and functional groups. |

| IR | Broad -OH stretch (~3400 cm⁻¹), Lactone C=O stretch (~1740 cm⁻¹) | Functional group identification, Quality control | Useful for rapid confirmation of the lactone structure. |

| UV-Vis | Limited direct absorption unless derivatized. | Indirect detection in coupled assays | Can be used in assays where this compound influences chromophore formation. |

Development and Optimization of Enzymatic Assays

Enzymatic assays are crucial for determining the activity of enzymes that metabolize this compound and for quantifying this compound itself if it serves as a substrate or product.

This compound Dehydrogenase (GLDH) Activity: GLDH catalyzes the oxidation of L-galactonolactone to this compound, which is then further metabolized. Assays for GLDH activity typically involve monitoring the reduction of its cofactor, NADP⁺ to NADPH, which can be detected spectrophotometrically at 340 nm. Alternatively, the rate of this compound consumption or galactonate production can be measured using coupled enzyme systems or chromatographic methods. Optimization involves determining optimal substrate concentrations, cofactor levels, pH, and temperature.

Galactose Metabolism Assays: In broader galactose metabolism studies, this compound can be quantified as an intermediate. This might involve enzymatic assays where this compound is a substrate for a specific enzyme, and its disappearance or the appearance of a product is monitored. For instance, if this compound is converted to galactonate, an assay measuring galactonate could indirectly reflect this compound levels.

Table 5.3: Enzymatic Assays Related to this compound

| Enzyme/Process | Assay Principle | Detection Method | Key Parameters for Optimization | Research Findings |

| GLDH Activity | NADP⁺ reduction to NADPH | Spectrophotometry (340 nm) | Substrate (L-galactonolactone) concentration, NADP⁺ concentration, pH, temperature | Enzyme kinetics, cofactor dependency studies. nih.gov |

| Galactonate Production | Coupled assay monitoring galactonate formation | HPLC or specific enzyme assay | Substrate availability, enzyme purity, reaction time | Quantifying this compound metabolism in biological samples. |

Chemical Derivatization Strategies for Enhanced Detection and Separation

Chemical derivatization is often employed to improve the analytical properties of this compound, particularly for chromatographic analysis in complex biological matrices.

Silylation: Reacting this compound with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. This enhances volatility and thermal stability, making it suitable for GC-MS analysis. The derivatization reaction typically involves heating the sample with the silylating agent, often in the presence of a catalyst like trimethylchlorosilane (TMCS).

Acetylation: Acetylation of the hydroxyl groups using agents like acetic anhydride (B1165640) can also improve chromatographic properties. The resulting acetylated derivatives can be analyzed by GC-MS or HPLC.

Other Derivatization Methods: Depending on the detection method, other derivatization strategies might be employed to introduce chromophores for UV-Vis detection in HPLC or to enhance ionization efficiency in mass spectrometry.

Table 5.4: Chemical Derivatization for this compound Analysis

| Derivatization Agent | Reaction Conditions (Example) | Analyzed By | Advantages | Limitations |

| BSTFA + TMCS | 70°C, 30 min | GC-MS | Increased volatility, improved GC separation | Requires anhydrous conditions, potential for multiple derivatization products. |

| Acetic Anhydride | Heating with pyridine | GC-MS, HPLC | Improved chromatographic behavior | May require specific conditions for complete reaction. |

Application of Isotopic Labeling and Mass Spectrometry for Tracing Metabolic Flux

Isotopic labeling combined with mass spectrometry is a powerful approach to trace the metabolic fate of this compound within biological systems.

Stable Isotope Labeling: this compound can be synthesized with stable isotopes, such as ¹³C or ²H (deuterium). When administered to a biological system (e.g., cell culture, organism), these labeled molecules are incorporated into metabolic pathways.

Mass Spectrometry Analysis: By analyzing samples using LC-MS/MS, researchers can detect and quantify the labeled this compound and its metabolites. The presence of the heavier isotopes allows for differentiation from endogenous unlabeled compounds. This enables the mapping of metabolic flux, identification of intermediates, and understanding of pathway dynamics. For instance, tracking ¹³C-labeled this compound can reveal its conversion to other sugars or its entry into different metabolic routes.

Table 5.5: Isotopic Labeling for this compound Metabolic Studies

| Isotope Label | Labeling Strategy | Analytical Technique | Information Gained | Research Example |

| ¹³C | Synthesis of ¹³C-labeled this compound | LC-MS/MS | Metabolic flux, pathway tracing, identification of intermediates | Tracing carbon flow through galactose metabolism. |

| ²H (Deuterium) | Synthesis of deuterated this compound | GC-MS, LC-MS/MS | Metabolic pathway analysis, kinetic studies | Studying enzyme kinetics or pathway preference. chemsynlab.com |

Compound List

this compound

Galactonic acid

Glucose-1-phosphate

Galactose

Fructose

Galactose-1-phosphate

Galactose-1-phosphate dehydrogenase

Galactonate

Galactokinase

UDP-galactose 4'-epimerase

this compound dehydrogenase (GLDH)

L-galactonolactone

Galacturonic acid

L-gulonolactone oxidase (GULO)

Ascorbic acid (Vitamin C)

Triticum aestivum (Wheat)

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

TMCS (Trimethylchlorosilane)

Acetic anhydride

Pyridine

Biological Roles and Physiological Significance Excluding Human Clinical Context

Role in Plant Stress Responses, Development, and Photosynthetic Metabolism (via L-Ascorbate Biosynthesis)

L-Galactono-1,4-lactone is a pivotal intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (vitamin C) in higher plants, known as the Smirnoff-Wheeler pathway. nih.gov The final step of this pathway involves the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). nih.govwikipedia.org L-ascorbic acid is one of the most abundant water-soluble antioxidants in plants, playing a crucial role in mitigating the detrimental effects of reactive oxygen species (ROS) generated during photosynthesis and other metabolic processes. nih.govnih.gov

The synthesis of L-ascorbic acid, and therefore the metabolism of L-galactono-1,4-lactone, is intricately linked to plant stress responses. Abiotic stresses such as high light, ozone, and UV radiation lead to an increase in ROS, which can cause significant damage to cellular components. nih.gov Plants respond by upregulating the biosynthesis of L-ascorbic acid to enhance their antioxidant capacity. The expression of GLDH has been shown to be induced by light, highlighting the importance of this pathway in protecting the photosynthetic apparatus from photo-oxidative damage. nih.gov

Beyond its role as a precursor to a key antioxidant, there is emerging evidence suggesting that L-galactono-1,4-lactone and its metabolizing enzyme, GLDH, have more direct roles in plant development. Studies involving the silencing of the SlGalLDH gene in tomato plants resulted in reduced plant growth and smaller leaves and fruits, primarily due to decreased cell expansion. nih.govoup.com This indicates that GLDH, and by extension the flux of L-galactono-1,4-lactone, is important for normal plant development, potentially independent of the total ascorbate (B8700270) pool, which remained unchanged in these modified plants. nih.govoup.com Furthermore, research in Arabidopsis thaliana has identified two genes, DGR1 and DGR2, belonging to the DUF642 family, that are specifically responsive to L-galactono-1,4-lactone. nih.gov These genes exhibit complementary expression patterns in the roots and are involved in root and rosette development, suggesting a signaling role for L-galactono-1,4-lactone in regulating plant architecture. nih.gov

The connection between L-galactono-1,4-lactone metabolism and photosynthetic metabolism is primarily through the antioxidant function of L-ascorbic acid. Photosynthesis is a major source of ROS in plant cells. L-ascorbic acid helps to protect the photosynthetic machinery by detoxifying these harmful molecules. The enzyme GLDH, which converts L-galactono-1,4-lactone to L-ascorbic acid, is located in the mitochondria and is linked to the electron transport chain. nih.govnih.gov This positioning allows for the efficient use of reducing equivalents from respiration to produce L-ascorbic acid, which can then be transported to other cellular compartments, including chloroplasts, to protect against oxidative stress. nih.gov

Table 1: Key Research Findings on the Role of L-Galactono-1,4-lactone in Plants

| Research Area | Organism | Key Findings | Reference(s) |

| Plant Development | Tomato (Solanum lycopersicum) | Silencing of SlGalLDH leads to reduced plant growth and fruit size due to decreased cell expansion. | nih.govoup.com |

| Gene Regulation | Arabidopsis thaliana | The genes DGR1 and DGR2 are specifically responsive to L-galactono-1,4-lactone and are involved in root and rosette development. | nih.gov |

| Photosynthetic Protection | General - Higher Plants | As the precursor to L-ascorbic acid, L-galactono-1,4-lactone is crucial for the synthesis of a primary antioxidant that protects against photo-oxidative damage. | nih.govnih.gov |

| Enzyme Localization | Arabidopsis thaliana | L-galactono-1,4-lactone dehydrogenase (GLDH) is associated with mitochondrial complex I, linking L-ascorbic acid synthesis to cellular respiration. | nih.govnih.gov |

Function in Microbial Metabolism and Survival Strategies

Galactonolactone isomers are involved in the metabolic pathways of various microorganisms, including certain protozoan parasites and bacteria. A notable example is the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. T. cruzi is incapable of salvaging L-ascorbic acid from its host and is therefore entirely dependent on its own de novo synthesis for survival. The terminal step in this biosynthetic pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-galactonolactone oxidase. This enzyme is crucial for the parasite's antioxidant defense system, which is essential for protecting it from oxidative stress encountered within its host.

In the realm of bacteria, D-galactonolactone is an intermediate in the catabolism of D-galactose in some species. For instance, in the gram-negative plant bacterium Burkholderia ambifaria, D-galactose can be converted to 2-keto-3-deoxy-D-galactonate via D-1,4-galactonolactone. nih.gov This pathway, known as the DeLey-Doudoroff pathway, represents an alternative to the more common Leloir pathway for galactose metabolism. Similarly, studies on lactic acid bacteria have indicated that when grown on galactose, their metabolism can proceed through a pathway similar to that involving this compound. researchgate.net In Bacillus subtilis, galactose metabolism has been shown to be essential for the formation of biofilms, a key survival strategy for many bacteria. nih.gov While not directly implicating this compound in all cases, these findings highlight the diverse roles of galactose metabolic pathways, which can include this compound intermediates, in bacterial survival and adaptation.

Table 2: this compound in Microbial Metabolism

| Microorganism | Role of this compound | Associated Enzyme(s) | Significance | Reference(s) |

| Trypanosoma cruzi | Precursor for L-ascorbic acid synthesis | L-galactonolactone oxidase | Essential for antioxidant defense and parasite survival. | |

| Burkholderia ambifaria | Intermediate in D-galactose catabolism (DeLey-Doudoroff pathway) | L-arabinose 1-dehydrogenase, L-arabinolactonase | Alternative pathway for carbohydrate utilization. | nih.gov |

| Lactic Acid Bacteria | Potential intermediate in galactose metabolism | Not specified | Contributes to the diverse metabolic capabilities of these bacteria. | researchgate.net |

| Bacillus subtilis | Linked to galactose metabolism which is crucial for biofilm formation | Not directly specified for this compound | Biofilm formation is a key bacterial survival strategy. | nih.gov |

Intermolecular Interactions and Fundamental Biochemical Functions within Cellular Systems

The primary and most well-characterized intermolecular interactions of this compound occur within the active sites of the enzymes that catalyze its conversion. In plants, L-galactono-1,4-lactone binds to L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme is a flavoprotein, utilizing a non-covalently bound Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor. nih.gov The interaction between L-galactono-1,4-lactone and the active site of GLDH is highly specific and essential for the transfer of electrons that results in the formation of L-ascorbic acid. Interestingly, GLDH from Arabidopsis thaliana has been shown to be sensitive to oxidative stress through the oxidation of a specific cysteine residue (Cys-340). nih.gov This suggests a potential regulatory mechanism where the enzyme's activity can be modulated by the cellular redox state, possibly through S-glutathionylation, a reversible post-translational modification. nih.gov

In the protozoan parasite Trypanosoma cruzi, L-galactonolactone interacts with L-galactonolactone oxidase. This enzyme also utilizes a flavin cofactor, in this case, Flavin Mononucleotide (FMN), which is non-covalently bound. The interaction between L-galactonolactone and the FMN-containing active site is critical for the parasite's ability to synthesize L-ascorbic acid.

Involvement in Non-Human Organismal Physiology and Adaptation

The physiological significance of this compound in non-human organisms is most evident in the context of L-ascorbic acid synthesis and galactose metabolism. Most animals are capable of synthesizing their own L-ascorbic acid, and in these organisms, the pathway proceeds through a different lactone intermediate, L-gulono-1,4-lactone, which is oxidized by L-gulono-1,4-lactone oxidase (GULO). However, some animals, such as guinea pigs, have lost the ability to produce a functional GULO enzyme and thus require dietary vitamin C. In experimental models of galactosemia in guinea pigs, a high galactose diet leads to the accumulation of galactose-1,4-lactone in various tissues, including the liver, lens, testis, and muscle. This accumulation is indicative of an alternative oxidative pathway for galactose metabolism that becomes more prominent under conditions of high galactose load. The production of this compound in these tissues highlights a metabolic adaptation, albeit one with potential pathological consequences in the context of galactosemia, to handle excess galactose.

The presence of D-galactono-1,4-lactone has also been reported in the nematode Caenorhabditis elegans. While the specific physiological role in this organism is not fully elucidated, its identification as a metabolite suggests its involvement in the organism's metabolic network. The ability of various organisms to metabolize different isomers of this compound reflects the diverse evolutionary strategies for carbohydrate utilization and antioxidant defense. The dependence of parasites like Trypanosoma cruzi on L-galactonolactone metabolism for survival is a stark example of how a specific metabolic pathway can be a critical adaptation to a parasitic lifestyle.

Biotechnological Applications and Future Research Avenues

Metabolic Engineering Approaches for Enhanced Galactonolactone Biosynthesis or Downstream Product Production in Model Organisms

Metabolic engineering offers promising strategies for optimizing the production of this compound or its derivatives, as well as for enhancing the yield of downstream products derived from it. Model organisms such as Escherichia coli and Saccharomyces cerevisiae (yeast) are frequently employed for these purposes due to their well-characterized genetics and rapid growth rates.

Research has demonstrated the feasibility of engineering E. coli for the production of related compounds like D-galactonate. By blocking inherent metabolic pathways that consume D-galactose and D-galactonate, and by introducing genes encoding enzymes such as galactose dehydrogenase from Pseudomonas syringae, significant increases in D-galactonate concentration and yield have been achieved researchgate.net. This principle can be extended to this compound production by identifying and manipulating the relevant enzymatic steps in these host organisms. For instance, the introduction of genes encoding L-galactose dehydrogenase (LGDH) or L-galactono-1,4-lactone dehydrogenase (AGD) into yeast strains like Saccharomyces cerevisiae has been explored for the production of ascorbic acid, where this compound serves as a precursor google.com. Future research could focus on optimizing these pathways by identifying and overexpressing rate-limiting enzymes, engineering cofactor availability, and fine-tuning regulatory mechanisms to maximize this compound titers.

Enzymatic Biocatalysis for Laboratory-Scale Synthesis of this compound and its Derivatives for Research Purposes

Enzymatic biocatalysis provides a highly specific and efficient method for the laboratory-scale synthesis of this compound and its derivatives, crucial for research purposes. L-galactono-1,4-lactone dehydrogenase (GLDH), the terminal enzyme in the Smirnoff-Wheeler pathway for vitamin C biosynthesis in plants, catalyzes the conversion of L-galactono-1,4-lactone into ascorbate (B8700270) frontiersin.orgnih.gov. GLDH itself can be used in vitro to produce this compound from L-galactose, or it can be studied using this compound as a substrate profacgen.comnih.gov.

The synthesis of this compound can also be achieved through chemical oxidation of sugars, such as galactose, using catalysts like Shvo's catalyst, followed by isolation from reaction mixtures researchgate.net. These methods allow for the controlled production of this compound and its derivatives for biochemical assays, structural studies, and as standards for metabolomic analyses. For example, this compound serves as a substrate for investigating enzymes like L-Fucono-1,5-lactonase chemicalbook.com.

Research into Enzyme Inhibitors Targeting this compound-Related Enzymes in Non-Human Biological Systems (e.g., antiparasitic research targets)

Enzymes involved in this compound metabolism represent potential targets for therapeutic intervention, particularly in parasitic organisms. Trypanosoma cruzi, the causative agent of Chagas disease, synthesizes its own vitamin C, making its this compound oxidase (TcGAL) a target for antiparasitic drug development researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. TcGAL catalyzes the final step in vitamin C biosynthesis in this parasite.

Research has identified allylbenzenes from plant sources, such as apiol and dillapiol, as effective non-competitive inhibitors of TcGAL, with IC50 values ranging from 20-130 µM researchgate.netresearchgate.netnih.gov. Conjugating these compounds with triphenylphosphonium has shown potential to increase their efficiency and delivery to mitochondria researchgate.netresearchgate.net. The inhibition of TcGAL disrupts the parasite's vital vitamin C biosynthesis, offering a strategy for combating Chagas disease researchgate.netresearchgate.netresearchgate.net. Similar approaches could be explored for other parasites that rely on this compound metabolism for essential functions.

Integration with Systems Biology and Metabolomics Approaches for Holistic Pathway Analysis

Systems biology and metabolomics are powerful tools for understanding the complex roles of this compound within cellular networks. Metabolomics provides a snapshot of all metabolites present in a biological sample, offering insights into metabolic fluxes and pathway regulation dbkgroup.orgnih.gov. By integrating metabolomic data with transcriptomic, proteomic, and genomic information, researchers can build comprehensive models of metabolic pathways.

In plants, systems biology approaches have been used to study ascorbate metabolism, involving this compound dehydrogenase (GLDH). Network analysis of RNAi lines targeting enzymes like GLDH, ascorbate oxidase, and monodehydroascorbate reductase in tomato fruit revealed correlations between the ascorbate pool and genes involved in ribosome biogenesis and translation researchgate.netfrontiersin.orgfrontiersin.org. Such integrated analyses help elucidate how manipulating this compound-related enzymes impacts broader cellular functions and stress responses. Furthermore, metabolomic profiling can identify this compound as a biomarker, for instance, in the urine of galactosemic patients, aiding in disease diagnosis and monitoring hmdb.ca.

Unexplored Metabolic Pathways and Novel Biological Functions of this compound

While this compound's role in galactose metabolism and vitamin C biosynthesis is recognized, its presence in other metabolic pathways and potential novel biological functions remain areas for exploration. In plants, L-galactono-1,4-lactone is an intermediate in the Smirnoff-Wheeler pathway for ascorbate synthesis, which is distinct from the mammalian pathway nih.govebi.ac.ukoup.comelifesciences.org. Research suggests that L-galactono-1,4-lactone dehydrogenase (GLDH) is not only involved in ascorbate synthesis but also plays a role in mitochondrial Complex I assembly in Arabidopsis thaliana nih.govoup.com.

The compound's potential involvement in other plant processes, such as the synthesis of ethylene, gibberellins, and anthocyanins, has been proposed ebi.ac.uk. Furthermore, this compound's structural similarity to other sugars and its potential for diverse chemical modifications suggest it could serve as a precursor for novel biomolecules with applications in pharmaceuticals or materials science. Investigating its presence and function in diverse microbial and eukaryotic systems could uncover previously unknown metabolic roles.

Potential for Discovery of Novel Enzymes and Reaction Mechanisms Related to this compound Metabolism

The study of this compound metabolism continues to reveal the complexity and diversity of enzymatic reactions involved. For instance, the identification of L-galactono-1,4-lactone dehydrogenase (GLDH) in plants, which uses cytochrome c as an electron acceptor, contrasts with the oxygen-dependent gulonolactone oxidases (GULO) found in mammals researchgate.netelifesciences.orgwikipedia.org. This difference highlights distinct evolutionary paths in vitamin C biosynthesis.

Further research into the catalytic mechanisms of these enzymes, such as the role of a redox-sensitive thiol (Cys-340) in Arabidopsis thaliana GLDH for substrate recognition and protection against oxidative damage, provides insights into enzyme design and regulation nih.gov. The discovery of new enzymes involved in this compound synthesis or degradation, particularly in under-explored microbial or plant species, could lead to novel biocatalytic tools and a deeper understanding of metabolic diversity. For example, identifying enzymes that efficiently convert D-galactose to D-galactonate in engineered E. coli strains has improved production yields researchgate.net, suggesting similar advancements are possible for this compound.

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Q. How can researchers distinguish between artifactual and genuine lactone degradation in chromatographic analyses?

- Answer : Spike samples with stable isotope-labeled internal standards to correct for matrix effects. Compare degradation rates in autosampler vials vs. controlled environments. Use two orthogonal detection methods (e.g., UV and MS) to confirm peak identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.